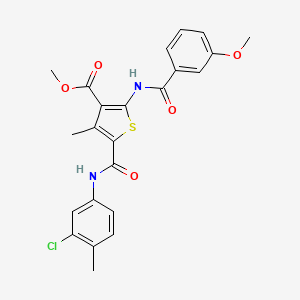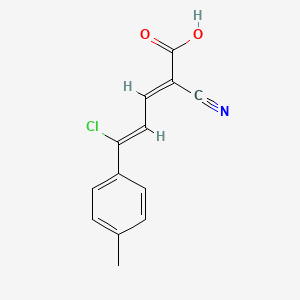
(2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid is an organic compound characterized by its unique structure, which includes a chloro group, a cyano group, and a penta-2,4-dienoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde, malononitrile, and chloroacetic acid.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 4-methylbenzaldehyde and malononitrile in the presence of a base such as piperidine to form 2-cyano-3-(4-methylphenyl)acrylonitrile.
Michael Addition: The intermediate product undergoes a Michael addition with chloroacetic acid in the presence of a base like sodium ethoxide to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of (2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienoic acid
- (2E,4Z)-5-bromo-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid
- (2E,4Z)-5-chloro-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid
Uniqueness
(2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid is unique due to the presence of the chloro group and the 4-methylphenyl substituent. These structural features confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C13H10ClNO2 |
|---|---|
Molekulargewicht |
247.67 g/mol |
IUPAC-Name |
(2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C13H10ClNO2/c1-9-2-4-10(5-3-9)12(14)7-6-11(8-15)13(16)17/h2-7H,1H3,(H,16,17)/b11-6+,12-7- |
InChI-Schlüssel |
WRLBQYHACWHRRM-CZIBKUHYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C/C=C(\C#N)/C(=O)O)/Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=CC=C(C#N)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12079565.png)
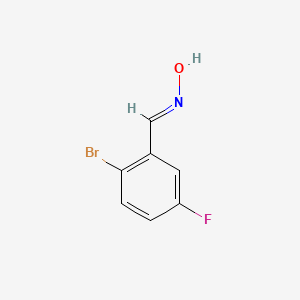
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12079576.png)
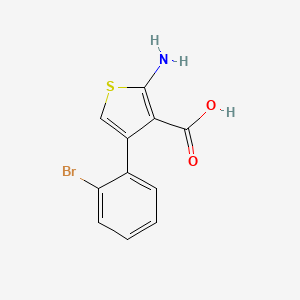
![1-[(2-Fluoro-5-methylphenyl)methyl]azetidine](/img/structure/B12079583.png)
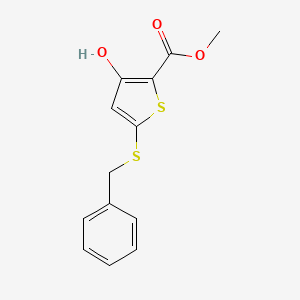
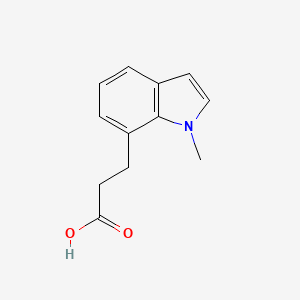
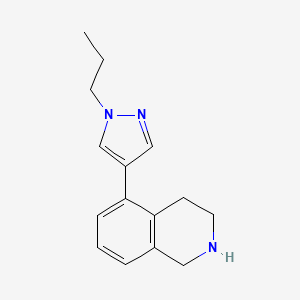



![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)
